Anisperimus

Immunosuppression Transplantation Drug Development

Researchers studying transplant tolerance and autoimmune disease often lack agents capable of inducing long-term operational tolerance rather than mere immunosuppression. Anisperimus, a synthetic 15-deoxyspergualin analog with a superior therapeutic index, directly addresses this gap through a unique mechanism distinct from calcineurin and mTOR inhibitor classes. • Induces donor-specific operational tolerance in mouse cardiac allograft models at >2 mg/kg monotherapy. • Dual nephroprotective action: expands Foxp3+ regulatory T cells while independently restoring podocyte foot process architecture and stabilizing the actin cytoskeleton. • Synergizes with mTOR inhibitors (rapamycin); antagonistic with calcineurin inhibitors (CsA, FK506)-critical for experimental design.

Molecular Formula C18H39N7O3
Molecular Weight 401.5 g/mol
CAS No. 170368-04-4
Cat. No. B1665110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnisperimus
CAS170368-04-4
SynonymsAnisperimus;  LF 15-0195;  LF-15-0195;  LF15-0195;  LF 150195;  LF-150195;  LF150195; 
Molecular FormulaC18H39N7O3
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
InChIInChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1
InChIKeyPZDPVSFZTKORSP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anisperimus (CAS 170368-04-4): Sourcing Guide for a 15-Deoxyspergualin Analog with Unique Immunomodulatory Profile


Anisperimus (also designated LF 15-0195, LF15-0195) is a synthetic small-molecule immunosuppressant . It is a structural analog of 15-deoxyspergualin (DSG) [1]. Its molecular formula is C18H39N7O3 with a molecular weight of 401.55 g/mol . The compound is reported to be more potent and less toxic than its parent compound, DSG [1].

Anisperimus: Why Substitution with Other Deoxyspergualin Analogs or Standard Immunosuppressants Is Not Advisable


Anisperimus exhibits a distinct mechanism and efficacy profile that diverges from its parent compound, 15-deoxyspergualin (DSG), and other immunosuppressant classes [1]. Unlike DSG, Anisperimus demonstrates a superior therapeutic index with enhanced potency and reduced toxicity [1]. Its interactions with standard-of-care agents like calcineurin inhibitors (e.g., Cyclosporine A, Tacrolimus) are unique, as they can be antagonistic to tolerance induction, whereas combination with mTOR inhibitors (e.g., Rapamycin) yields synergy [2]. Therefore, direct substitution based on class alone is not scientifically justified and may lead to disparate experimental or therapeutic outcomes.

Anisperimus: Quantitative Comparative Evidence for Differentiated Selection in Immunosuppression Research


Anisperimus vs. 15-Deoxyspergualin: Quantified Advantages in Potency and Therapeutic Index

Anisperimus (LF 15-0195) is a novel analogue of 15-deoxyspergualin (DSG). Preclinical studies explicitly define Anisperimus as possessing 'increased potency in preventing allograft immune responses in vivo while minimizing host toxicity' relative to DSG [1]. This is supported by its description as a 'potent, less toxic analog of the immunosuppressant 15-deoxyspergualine' [2]. While the primary literature does not provide a single numeric fold-change for potency or toxicity reduction, the consistent qualitative assertion of superiority across multiple independent publications and experimental models underscores a meaningful improvement in the therapeutic window.

Immunosuppression Transplantation Drug Development

Anisperimus and Calcineurin Inhibitors: Antagonism of Tolerance Induction

In a direct head-to-head combination study in a mouse cardiac allograft model, Anisperimus (LF 15-0195) monotherapy at doses >2 mg/kg induced donor-specific operational tolerance [1]. Critically, the simultaneous administration of high-dose calcineurin inhibitors—Cyclosporine A (CsA) or FK506 (Tacrolimus)—'prevented tolerance induced by LF' [1]. This contrasts with the synergy observed when Anisperimus was combined with Rapamycin. This finding demonstrates that Anisperimus's tolerogenic mechanism is actively counteracted by calcineurin inhibitors.

Transplantation Tolerance Combination Therapy Calcineurin Inhibitor

Anisperimus's Non-Immunological Effect: Restoration of Podocyte Architecture

Beyond its immunomodulatory function, Anisperimus (LF15-0195) demonstrates a direct, non-immunological effect on glomerular podocytes [1]. In a rat model of spontaneous nephrotic syndrome (Buffalo/Mna rats), treatment with LF15-0195 led to a restoration of foot process architecture as observed by electron microscopy, which correlated with remission of proteinuria [1]. The study also found that LF15-0195 could partially restore the actin cytoskeleton of endothelial cells in an in vitro TNFα-induced stress experiment [1]. This effect was independent of changes in the expression of slit diaphragm proteins like nephrin and podocin, suggesting a unique cytoskeletal stabilization mechanism [1].

Nephrology Podocyte Cytoskeleton Proteinuria

Anisperimus Inhibits Both Induction and Progression of Experimental Autoimmune Glomerulonephritis

In a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a model of rapidly progressive crescentic glomerulonephritis, Anisperimus (LF15-0195) was tested in both a prophylactic and a therapeutic setting [1]. Continuous LF15-0195 treatment during disease induction (days 0-14) 'prevented proteinuria and loss of renal function, and markedly reduced histological kidney lesions and renal fibrosis' [1]. Crucially, when treatment was initiated at day 7 to treat established disease, both continuous and short-term pulse therapy 'partially inhibited disease progression' as assessed at day 28 [1].

Glomerulonephritis Autoimmunity Renal Fibrosis Drug Development

Anisperimus Induces Long-Lasting Tolerance in Autoreactive CD4+ T Cells

In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, Anisperimus (LF 15-0195) was shown to induce a stable and long-lasting state of tolerance in autoreactive CD4+ T cells [1]. While lymphocytes from treated rats could still proliferate in response to the autoantigen (myelin basic protein) in vitro, their ability to produce effector cytokines and, most importantly, to transfer EAE into syngeneic recipients was significantly reduced [1]. This indicates that Anisperimus does not simply delete pathogenic T cells but functionally reprograms them into a non-pathogenic state, a phenomenon not shared by all immunosuppressants.

Autoimmunity T-cell Tolerance Experimental Autoimmune Encephalomyelitis Multiple Sclerosis

Optimal Research Scenarios for Anisperimus Based on Evidence-Based Differentiation


Investigating Mechanisms of Operational Tolerance in Transplantation

As demonstrated in a mouse cardiac allograft model, Anisperimus monotherapy (>2 mg/kg) can induce donor-specific operational tolerance [1]. This property makes it a powerful tool for dissecting the cellular and molecular pathways of tolerance induction, distinct from conventional immunosuppressants that primarily prevent rejection without promoting long-term graft acceptance. Importantly, its antagonism with calcineurin inhibitors (CsA, FK506) must be accounted for in experimental design [1].

Studying Pathophysiology and Novel Therapies for Podocytopathies

Anisperimus is uniquely suited for research in nephrology due to its dual mechanism: it both induces regulatory T cells and exerts a direct, non-immunological effect on podocytes by restoring foot process architecture and stabilizing the actin cytoskeleton [2]. This is evidenced by its efficacy in a rat model of spontaneous nephrotic syndrome [2]. Researchers can leverage this compound to dissect the interplay between immune-mediated injury and intrinsic podocyte damage in proteinuric kidney diseases.

Examining T Cell Tolerance in Autoimmune Encephalomyelitis and Other CNS Disorders

In rat experimental autoimmune encephalomyelitis (EAE) models, Anisperimus has been shown to induce long-lasting tolerance in autoreactive CD4+ T cells, effectively reprogramming them to a non-pathogenic state [3]. This makes it a highly relevant compound for studying the mechanisms of T cell anergy and functional tolerance in the context of central nervous system autoimmunity, offering a model for antigen-specific tolerance induction that differs from broad-spectrum immunosuppression [3].

Modeling the Treatment of Established Glomerulonephritis

Anisperimus is a critical reagent for studying interventions in established autoimmune kidney disease. As shown in a rat anti-GBM model, its ability to partially inhibit disease progression when administered therapeutically (starting 7 days post-induction) distinguishes it from many agents only effective in a prophylactic setting [4]. This allows researchers to investigate the mechanisms by which immune-mediated renal injury and fibrosis can be halted after they have already begun [4].

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